3-(4-Chloro-3-ethylphenoxy)azetidine 3-(4-Chloro-3-ethylphenoxy)azetidine
Brand Name: Vulcanchem
CAS No.: 1219976-63-2
VCID: VC2919627
InChI: InChI=1S/C11H14ClNO/c1-2-8-5-9(3-4-11(8)12)14-10-6-13-7-10/h3-5,10,13H,2,6-7H2,1H3
SMILES: CCC1=C(C=CC(=C1)OC2CNC2)Cl
Molecular Formula: C11H14ClNO
Molecular Weight: 211.69 g/mol

3-(4-Chloro-3-ethylphenoxy)azetidine

CAS No.: 1219976-63-2

Cat. No.: VC2919627

Molecular Formula: C11H14ClNO

Molecular Weight: 211.69 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Chloro-3-ethylphenoxy)azetidine - 1219976-63-2

Specification

CAS No. 1219976-63-2
Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
IUPAC Name 3-(4-chloro-3-ethylphenoxy)azetidine
Standard InChI InChI=1S/C11H14ClNO/c1-2-8-5-9(3-4-11(8)12)14-10-6-13-7-10/h3-5,10,13H,2,6-7H2,1H3
Standard InChI Key JXQRYTJYGHJKSH-UHFFFAOYSA-N
SMILES CCC1=C(C=CC(=C1)OC2CNC2)Cl
Canonical SMILES CCC1=C(C=CC(=C1)OC2CNC2)Cl

Introduction

3-(4-Chloro-3-ethylphenoxy)azetidine is a chemical compound with the molecular formula C₁₁H₁₄ClNO and a molecular weight of approximately 211.69 g/mol . It features an azetidine ring, a four-membered saturated heterocyclic structure containing one nitrogen atom, and a 4-chloro-3-ethylphenoxy group, contributing to its unique properties and potential applications in medicinal chemistry and agrochemicals.

Synthesis and Chemical Behavior

The synthesis of 3-(4-Chloro-3-ethylphenoxy)azetidine typically involves multi-step organic reactions. The compound's chemical behavior is influenced by its functional groups, including the azetidine ring and the aromatic ether moiety. These groups enable various chemical transformations, such as nucleophilic substitutions and electrophilic aromatic substitutions.

Potential Applications

3-(4-Chloro-3-ethylphenoxy)azetidine has potential applications in several areas, particularly in medicinal chemistry and agrochemicals. Its unique substitution pattern on the phenyl ring could influence its reactivity and biological activity compared to similar compounds.

Similar Compounds Comparison

Compound NameMolecular FormulaKey Differences
3-(4-Chloro-3-ethylphenoxy)azetidineC₁₁H₁₄ClNOUnique substitution pattern on the phenyl ring
3-(4-Chloro-2-ethylphenoxy)azetidineC₁₁H₁₄ClNOEthyl group at position 2 instead of position 3
3-(2-Chloro-4-ethylphenoxy)azetidineC₁₁H₁₄ClNOChlorine at position 2 with ethyl at position 4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator